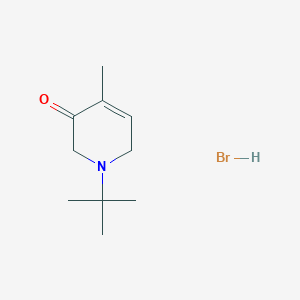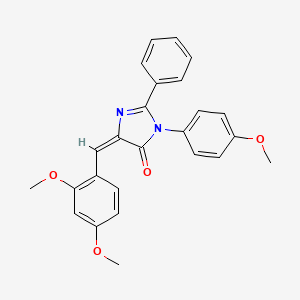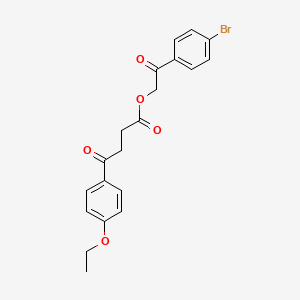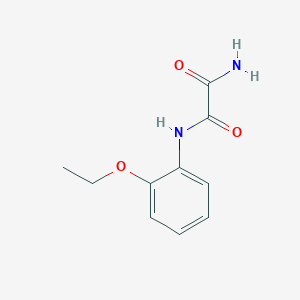![molecular formula C20H14F3NO4S B4895523 N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B4895523.png)
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide, also known as DBF-T, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research.
作用機序
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects by targeting the protein complex known as NF-κB, which plays a crucial role in regulating cellular responses to stress, inflammation, and infection. This compound inhibits the activity of NF-κB by preventing its translocation from the cytoplasm to the nucleus, where it activates the expression of genes involved in inflammation and cell survival. By inhibiting NF-κB, this compound can induce apoptosis in cancer cells and reduce inflammation in various disease conditions.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in vitro and in vivo. In cell culture studies, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and other immune cells. In animal studies, this compound has been found to reduce tumor growth and inflammation in various disease models.
実験室実験の利点と制限
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide has several advantages as a research tool, including its high purity and specificity for NF-κB inhibition. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high concentrations. Researchers should carefully consider the appropriate concentration and duration of this compound treatment in their experiments.
将来の方向性
There are several future directions for research on N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide. One area of interest is the development of novel this compound derivatives with improved potency and selectivity for NF-κB inhibition. Another area of interest is the investigation of this compound in combination with other anti-cancer agents or immunotherapies. Additionally, more studies are needed to elucidate the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of this compound in various disease models.
合成法
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide is a synthetic compound that can be produced using a multi-step process. The synthesis involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with trifluoromethylbenzenesulfonyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain this compound in high purity.
科学的研究の応用
N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(trifluoromethyl)benzenesulfonamide has been found to have potential applications in biomedical research, particularly in the field of cancer therapy. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3NO4S/c1-27-19-10-15-14-7-2-3-8-17(14)28-18(15)11-16(19)24-29(25,26)13-6-4-5-12(9-13)20(21,22)23/h2-11,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWABLBXOSYEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(benzyloxy)benzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4895447.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895451.png)
![2-methyl-6-[(4-methylcyclohexyl)amino]-2-heptanol](/img/structure/B4895457.png)
![5-[6-(diethylamino)-3-pyridazinyl]-N-ethyl-2-methylbenzenesulfonamide](/img/structure/B4895465.png)
![1-{2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4895476.png)

![17-(2-bromophenyl)-1-methyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4895493.png)
![methyl 4,5-dimethyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4895501.png)
![N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4895509.png)

![(3,5-dioxo-4-phenyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl)methyl acetate](/img/structure/B4895517.png)

![4-({2-[(1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4895548.png)